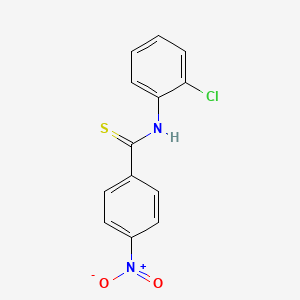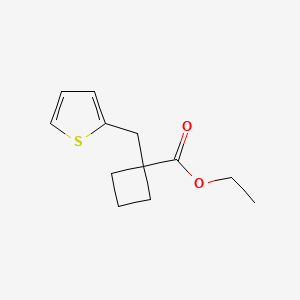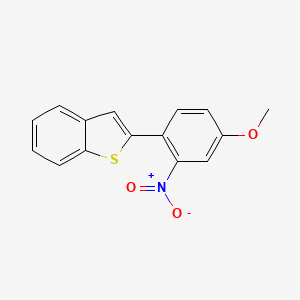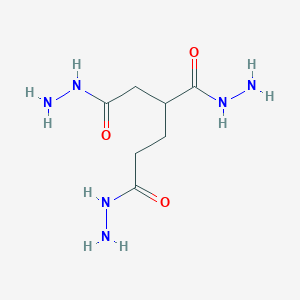![molecular formula C21H23Cl3O3Si B14239750 3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one CAS No. 242811-40-1](/img/structure/B14239750.png)
3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one is a complex organic compound with a unique structure that combines phenyl, trichlorosilyl, and prop-2-en-1-one groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the necessary specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The trichlorosilyl group, for example, can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various biological processes, such as enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
- 3-Phenyl-1-[4-(6-trichlorosilyloxyhexoxy)phenyl]prop-2-en-1-one
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis)1-(4-fluorophenyl)-prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness
What sets 3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of the trichlorosilyl group, in particular, allows for unique interactions and applications that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
242811-40-1 |
|---|---|
分子式 |
C21H23Cl3O3Si |
分子量 |
457.8 g/mol |
IUPAC名 |
3-phenyl-1-[4-(6-trichlorosilyloxyhexoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H23Cl3O3Si/c22-28(23,24)27-17-7-2-1-6-16-26-20-13-11-19(12-14-20)21(25)15-10-18-8-4-3-5-9-18/h3-5,8-15H,1-2,6-7,16-17H2 |
InChIキー |
ZDVAWFQIVMCEHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCCCCCCO[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)

![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)


![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)


